N'-butan-2-yl-N-[(2-chlorophenyl)methyl]oxamide
Overview
Description
N’-butan-2-yl-N-[(2-chlorophenyl)methyl]oxamide is an organic compound belonging to the class of oxamides. Oxamides are derivatives of oxalic acid where both hydroxyl groups are replaced by amine groups. This compound is characterized by the presence of a butan-2-yl group and a 2-chlorophenylmethyl group attached to the nitrogen atoms of the oxamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butan-2-yl-N-[(2-chlorophenyl)methyl]oxamide typically involves the reaction of oxalyl chloride with the appropriate amines. The general synthetic route can be summarized as follows:
Formation of Oxalyl Chloride: Oxalic acid is treated with thionyl chloride to form oxalyl chloride.
Amidation Reaction: Oxalyl chloride is then reacted with butan-2-amine and 2-chlorobenzylamine under controlled conditions to form the desired oxamide.
Industrial Production Methods
In an industrial setting, the production of N’-butan-2-yl-N-[(2-chlorophenyl)methyl]oxamide may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-butan-2-yl-N-[(2-chlorophenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N’-butan-2-yl-N-[(2-chlorophenyl)methyl]oxamide has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-butan-2-yl-N-[(2-chlorophenyl)methyl]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-butyl-N-[(2-chlorophenyl)methyl]oxamide
- N’-ethyl-N-[(2-chlorophenyl)methyl]oxamide
- N’-propyl-N-[(2-chlorophenyl)methyl]oxamide
Uniqueness
N’-butan-2-yl-N-[(2-chlorophenyl)methyl]oxamide is unique due to the presence of the butan-2-yl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N'-butan-2-yl-N-[(2-chlorophenyl)methyl]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-3-9(2)16-13(18)12(17)15-8-10-6-4-5-7-11(10)14/h4-7,9H,3,8H2,1-2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYXNFPACXRCNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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